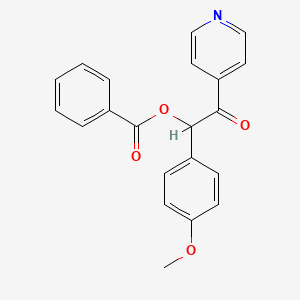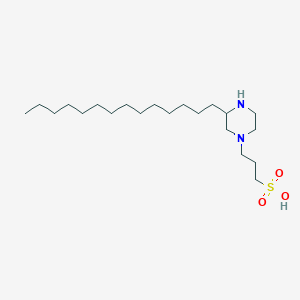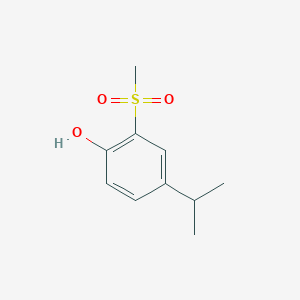
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate is an organic compound that features a combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate typically involves multi-step organic reactions. One common method involves the esterification of 1-(4-methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethanol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and requires heating under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate.
Reduction: Formation of 1-(4-methoxyphenyl)-2-hydroxy-2-(pyridin-4-yl)ethyl benzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate
- 1-(4-Methoxyphenyl)-2-hydroxy-2-(pyridin-4-yl)ethyl benzoate
- 1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-3-yl)ethyl benzoate
Uniqueness
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Propiedades
Número CAS |
87532-37-4 |
|---|---|
Fórmula molecular |
C21H17NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)-2-oxo-2-pyridin-4-ylethyl] benzoate |
InChI |
InChI=1S/C21H17NO4/c1-25-18-9-7-16(8-10-18)20(19(23)15-11-13-22-14-12-15)26-21(24)17-5-3-2-4-6-17/h2-14,20H,1H3 |
Clave InChI |
ZXPMFJVPTAPSNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)

![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)



![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)

![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)

